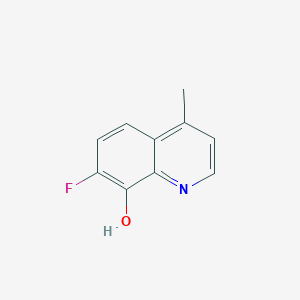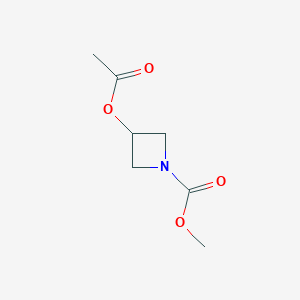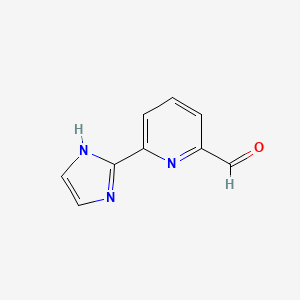
6-(1H-Imidazol-2-yl)picolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1H-Imidazol-2-yl)picolinaldehyde is a chemical compound with the molecular formula C₉H₇N₃O and a molecular weight of 173.17 g/mol It is a derivative of picolinaldehyde, featuring an imidazole ring attached to the 6-position of the picolinaldehyde structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-Imidazol-2-yl)picolinaldehyde typically involves the condensation of picolinaldehyde with an imidazole derivative under controlled conditions. One common method involves the use of a base catalyst to facilitate the reaction between picolinaldehyde and 2-aminoimidazole . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
6-(1H-Imidazol-2-yl)picolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 6-(1H-Imidazol-2-yl)picolinic acid.
Reduction: 6-(1H-Imidazol-2-yl)picolinyl alcohol.
Substitution: Various halogenated derivatives depending on the electrophile used.
Scientific Research Applications
6-(1H-Imidazol-2-yl)picolinaldehyde has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(1H-Imidazol-2-yl)picolinaldehyde largely depends on its interaction with target molecules. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, forming stable complexes that can influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(1H-imidazol-2-yl)pyridine: A compound with two imidazole rings attached to a pyridine core, known for its coordination chemistry applications.
6-(1H-Imidazol-2-yl)pyridine: Similar structure but lacks the aldehyde group, used in the synthesis of coordination compounds.
Uniqueness
6-(1H-Imidazol-2-yl)picolinaldehyde is unique due to the presence of both an imidazole ring and an aldehyde group, allowing it to participate in a wider range of chemical reactions and form diverse complexes. This dual functionality makes it a versatile compound in synthetic chemistry and material science.
Properties
CAS No. |
208111-07-3 |
|---|---|
Molecular Formula |
C9H7N3O |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
6-(1H-imidazol-2-yl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H7N3O/c13-6-7-2-1-3-8(12-7)9-10-4-5-11-9/h1-6H,(H,10,11) |
InChI Key |
WAUVMVGCIACKNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C2=NC=CN2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


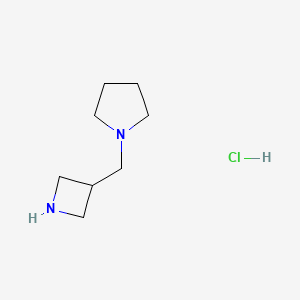
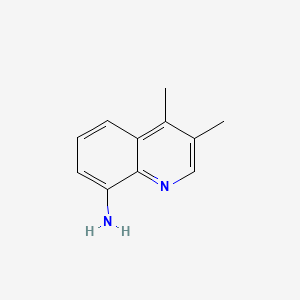
![7-Chloro-5-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11915318.png)
![7-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11915325.png)
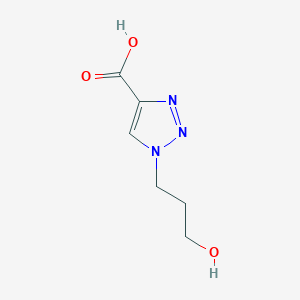
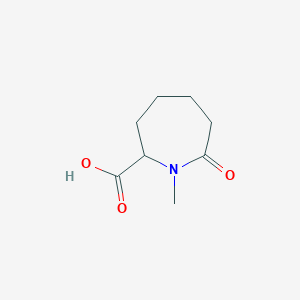
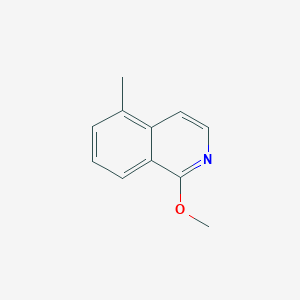
![trans-5-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol](/img/structure/B11915352.png)

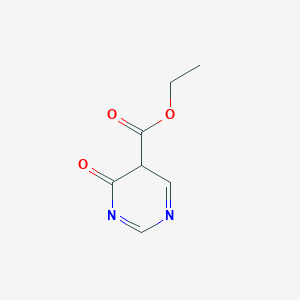

![2h-Pyrrolo[2,3-e]benzothiazole](/img/structure/B11915372.png)
